Phenyl 2,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It consists of a phenyl group attached to a 2,5-dimethylbenzene ring, which is further bonded to a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2,5-dimethylbenzene-1-sulfonate can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 2,5-dimethylbenzene (xylene) with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the sulfonate ester . The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Phenyl 2,5-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactionsThe pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Phenyl 2,5-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl benzene-1-sulfonate: Lacks the methyl groups, resulting in different reactivity and properties.
Phenyl 3,5-dimethylbenzene-1-sulfonate: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Phenyl toluene-4-sulfonate: Contains a single methyl group, leading to variations in its reactivity and applications.
Properties
CAS No. |
109855-91-6 |
---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
phenyl 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-8-9-12(2)14(10-11)18(15,16)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
LLGBDHUMOSVFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.